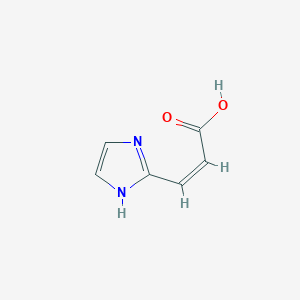

(Z)-3-(1H-Imidazol-2-yl)acrylic acid

Description

Significance of Imidazole (B134444) and Acrylic Acid Scaffolds in Chemical Biology

The imidazole ring is a five-membered heterocycle that is a fundamental component of several biologically crucial molecules, including the amino acid histidine and nucleic acids. nih.govbiomedpharmajournal.org Its electron-rich nature and ability to act as both a hydrogen bond donor and acceptor make it a versatile scaffold in medicinal chemistry. nih.govbiomedpharmajournal.org Imidazole derivatives are known to exhibit a wide array of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties. nih.govajchem-a.com This biological activity is often attributed to the ability of the imidazole core to bind to various enzymes and receptors within biological systems. nih.govresearchgate.net

Acrylic acid and its derivatives are also of considerable interest in chemical and biological research. As an unsaturated carboxylic acid, it serves as a valuable building block in the synthesis of polymers and other organic compounds. ajchem-a.com In the context of medicinal chemistry, the acrylic acid moiety can act as a Michael acceptor and participate in covalent interactions with biological targets. Furthermore, it is a key component in the development of various bioactive molecules and materials. nih.govmdpi.com

The combination of the imidazole and acrylic acid scaffolds in (Z)-3-(1H-Imidazol-2-yl)acrylic acid results in a molecule with the potential for a synergistic range of biological activities, drawing from the properties of both parent structures.

Stereochemical Considerations: The Z-Configuration and its Research Implications

The stereochemistry of a molecule is a critical determinant of its biological activity. In the case of 3-(1H-Imidazol-2-yl)acrylic acid, the presence of a double bond gives rise to two possible geometric isomers: the (E)- and (Z)-configurations. The 'Z' configuration, also known as the cis-isomer, places the higher priority substituents on the same side of the double bond. This specific spatial arrangement can have profound implications for how the molecule interacts with its biological targets.

The synthesis of α,β-unsaturated acids and their esters often results in a mixture of (E) and (Z) isomers. nih.gov Controlling the stereochemical outcome of these reactions is a significant area of research, as the biological activity of the two isomers can differ substantially. nih.gov For instance, enzymes often exhibit a high degree of stereospecificity, meaning that only one isomer will bind effectively to the active site. nih.gov Therefore, the ability to selectively synthesize the (Z)-isomer is crucial for elucidating its specific biological role and therapeutic potential.

Table 1: Comparison of (E) and (Z) Isomers

| Feature | (E)-isomer | (Z)-isomer |

| Geometry | Trans | Cis |

| Substituent Position | Opposite sides of the double bond | Same side of the double bond |

| Potential Biological Activity | Can differ significantly from the (Z)-isomer | Can differ significantly from the (E)-isomer |

Overview of Current Research Trajectories for this compound

While direct research specifically targeting this compound is still emerging, the broader investigation of related imidazole and acrylic acid derivatives provides a strong indication of its potential research trajectories. The synthesis of similar compounds, such as (Z)-ethyl 2-cyano-3-(1H-imidazol-2-yl)acrylate, has been reported, highlighting the feasibility of accessing this class of molecules. nih.gov

Current research on related compounds suggests several potential avenues of investigation for this compound:

Antimicrobial Activity: Given the well-established antimicrobial properties of many imidazole derivatives, this is a primary area of interest. nih.gov Research would likely involve screening the compound against a panel of bacteria and fungi to determine its efficacy and spectrum of activity.

Anticancer Properties: The imidazole scaffold is present in a number of anticancer agents. nih.govresearchgate.net Investigations could explore the cytotoxicity of this compound against various cancer cell lines and elucidate its mechanism of action.

Enzyme Inhibition: The specific geometry of the (Z)-isomer may allow it to act as a selective inhibitor of certain enzymes. Research in this area would involve computational modeling to predict potential targets, followed by in vitro enzymatic assays to validate these predictions.

The synthesis of related compounds often involves reactions such as the Knoevenagel condensation, which can be adapted to produce the desired (Z)-isomer. nih.gov Further research into the synthesis and biological evaluation of this compound is warranted to fully understand its potential contributions to chemical biology and medicinal chemistry.

Table 2: Potential Research Applications

| Research Area | Rationale |

| Antimicrobial Agent | Imidazole derivatives have known antimicrobial properties. nih.gov |

| Anticancer Drug Development | The imidazole scaffold is a key feature in some anticancer drugs. nih.govresearchgate.net |

| Enzyme Inhibition Studies | The specific stereochemistry may lead to selective enzyme binding. |

Structure

3D Structure

Properties

Molecular Formula |

C6H6N2O2 |

|---|---|

Molecular Weight |

138.12 g/mol |

IUPAC Name |

(Z)-3-(1H-imidazol-2-yl)prop-2-enoic acid |

InChI |

InChI=1S/C6H6N2O2/c9-6(10)2-1-5-7-3-4-8-5/h1-4H,(H,7,8)(H,9,10)/b2-1- |

InChI Key |

BLNMENZGNYPNEL-UPHRSURJSA-N |

Isomeric SMILES |

C1=CN=C(N1)/C=C\C(=O)O |

Canonical SMILES |

C1=CN=C(N1)C=CC(=O)O |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations of Z 3 1h Imidazol 2 Yl Acrylic Acid

Established Synthetic Pathways to (Z)-3-(1H-Imidazol-2-yl)acrylic acid and its Analogues

Several general synthetic pathways have been reported for the preparation of 3-(imidazolyl)acrylic acids and their related thio- and oxy-analogues. nih.gov These methods primarily involve the formation of the carbon-carbon double bond of the acrylic acid moiety through the addition of an imidazole (B134444) nucleus to a three-carbon electrophilic synthon.

A primary and widely reported method for synthesizing 3-(imidazolyl)acrylic acids involves the reaction of an imidazole derivative with propiolic acid or its corresponding esters. nih.govresearchgate.net This reaction is a conjugate addition where the nucleophilic nitrogen of the imidazole ring (or an exocyclic nucleophile at the 2-position, such as a thiol) attacks the alkyne of the propiolate system.

The addition of phenols and arylthiols to propiolic acids and propiolate esters typically results in a mixture of E and Z isomers. nih.gov For instance, the reaction of 2-R1-9-R2-imidazo[1,2-a]benzimidazoles with propiolic acid in a medium like polyphosphoric acid has been shown to yield the corresponding 3-(9H-imidazo[1,2-a]benzimidazol-3-yl)acrylic acids. researchgate.net Similarly, the synthesis of (E)-3-(1-methyl-1H-imidazol-2-ylthio)acrylic acid was achieved by reacting methimazole (B1676384) with propiolate esters. nih.gov This approach highlights the versatility of using propiolates as precursors, although controlling the stereochemical outcome to favor the Z-isomer requires specific reaction conditions.

An alternative synthetic route involves the nucleophilic substitution reaction between an imidazole derivative and a 3-haloacrylic acid or its ester. nih.gov In this pathway, the imidazole acts as a nucleophile, displacing the halide from the 3-position of the acrylic acid derivative. This method offers a direct way to form the desired carbon-imidazole bond. For example, the synthesis of 3-(arylthio)acrylic acids has been accomplished through the reaction of aryl thiols with 3-haloacrylate esters. nih.gov This strategy can be adapted for the synthesis of 3-(imidazolyl)acrylic acids, where the imidazole nitrogen directly displaces the halogen. The geometry of the starting 3-haloacrylic acid can influence the stereochemistry of the final product.

The aza-Michael addition represents a powerful and fundamental reaction for carbon-nitrogen bond formation in organic synthesis. benthamopenarchives.comresearchgate.net This reaction involves the conjugate addition of a nucleophile, such as imidazole, to an α,β-unsaturated carbonyl compound. benthamopenarchives.comresearchgate.net This approach is a viable pathway for synthesizing 3-(1H-imidazol-yl)propionic acid derivatives, which can serve as precursors to the target acrylic acids through subsequent chemical transformations. The conjugate addition of imidazole to α,β-unsaturated carbonyls provides access to a wide range of biologically and synthetically valuable products. researchgate.net The reaction can be catalyzed by various agents, including acids, bases, enzymes, or ionic liquids, to enhance efficiency and yield. benthamopenarchives.comresearchgate.net

Stereoselective Synthesis and Control of Isomerism

A critical challenge in the synthesis of 3-(1H-Imidazol-2-yl)acrylic acid is controlling the geometry of the double bond to selectively obtain the (Z)-isomer. The addition reactions described often yield a mixture of (E)- and (Z)-isomers, necessitating methods for stereocontrol. nih.gov

The ratio of E and Z isomers formed during the addition of imidazoles to propiolates can be significantly influenced by the reaction conditions. nih.gov Research into the synthesis of the analogue (E)-3-(1-methyl-1H-imidazol-2-ylthio)acrylic acid has shown that the choice of ester group on the propiolate and the catalyst can direct the stereochemical outcome. nih.gov

For example, the reaction of methimazole with tert-butyl propiolate was found to predominantly yield the (E)-isomer of the corresponding acrylate (B77674) ester, whereas methyl propiolate led to different isomer ratios depending on the catalyst used. nih.gov The use of a bulkier ester group like tert-butyl can sterically direct the incoming nucleophile to favor the formation of one isomer over the other.

Below is a data table summarizing the effect of different catalysts and propiolate esters on the E:Z ratio in the synthesis of 3-(1-methyl-1H-imidazol-2-ylthio)acrylate, which illustrates the principles of stereochemical control.

| Propiolate Ester | Catalyst | E:Z Ratio | Reference |

|---|---|---|---|

| Methyl Propiolate | Triethylamine (B128534) | Not specified, mixture obtained | nih.gov |

| Methyl Propiolate | DABCO | Not specified, mixture obtained | nih.gov |

| tert-Butyl Propiolate | DABCO | Predominantly E-isomer | nih.gov |

Catalysis plays a crucial role in managing the E:Z isomer ratios in these synthetic procedures. nih.gov The use of alkyl amine catalysts, such as triethylamine (TEA) and 1,4-diazabicyclo[2.2.2]octane (DABCO), has been reported to control the stereoselectivity in the addition of phenols and thiols to propiolate esters. nih.gov These catalysts can influence the transition state of the nucleophilic addition, thereby favoring the formation of a specific isomer.

In the synthesis of methyl (E/Z)-3-(1-methyl-1H-imidazol-2-ylthio)acrylate, both DABCO and triethylamine were utilized as catalysts in the reaction between methimazole and methyl propiolate. nih.gov Adapting such catalytic systems provides a key strategy for optimizing the synthesis towards the desired (Z)-isomer of 3-(1H-Imidazol-2-yl)acrylic acid. The selection of the appropriate catalyst and reaction conditions is paramount for achieving high stereoselectivity in these transformations. nih.gov

Derivatization Strategies for Enhanced Functionality

The presence of both a nucleophilic imidazole ring and an electrophilic α,β-unsaturated carbonyl system allows for a range of chemical modifications of this compound and its derivatives. These modifications are aimed at enhancing its biological activity or creating novel chemical entities.

The aza-Michael reaction, or the conjugate addition of a nitrogen nucleophile to an α,β-unsaturated carbonyl compound, is a powerful tool for the formation of carbon-nitrogen bonds. researchgate.netresearchgate.netacs.orgacs.org While direct studies on this compound as a Michael acceptor are not extensively documented, the general reactivity of acrylic acid derivatives suggests its potential to undergo such reactions. The electron-withdrawing nature of the carboxylic acid group (or its ester derivative) polarizes the double bond, making the β-carbon susceptible to nucleophilic attack.

In a typical aza-Michael reaction, a primary or secondary amine attacks the β-carbon of the acrylic acid derivative, leading to the formation of a β-amino acid derivative. The reaction is often catalyzed by a base or, in some cases, a Lewis acid.

Table 1: Potential Nitrogen Nucleophiles for Aza-Michael Addition

| Nucleophile Class | Example | Potential Product Structure |

| Primary Amines | Benzylamine | N-benzyl-3-(1H-imidazol-2-yl)alaninate |

| Secondary Amines | Diethylamine | N,N-diethyl-3-(1H-imidazol-2-yl)alaninate |

| Anilines | p-Anisidine | N-(4-methoxyphenyl)-3-(1H-imidazol-2-yl)alaninate |

| Heterocyclic Amines | Morpholine | 3-(1H-imidazol-2-yl)-1-morpholinopropan-3-one derivative |

The resulting β-amino acid derivatives incorporating an imidazole ring could serve as valuable building blocks in peptidomimetics and medicinal chemistry. The reaction conditions, such as solvent, temperature, and catalyst, would need to be optimized to achieve high yields and selectivity.

A plausible synthetic route to imidazol-5-one azo compounds can be conceptualized starting from this compound, based on established methodologies for similar transformations of α,β-unsaturated carboxylic acids. ajchem-a.comajchem-a.com This multi-step synthesis would involve the initial conversion of the acrylic acid to an oxazol-5-one intermediate, followed by reaction with a hydrazine (B178648) derivative and subsequent diazotization and coupling to form the final azo compound.

A key step in this proposed synthesis is the formation of an azlactone (oxazol-5-one) from the N-acylated amino acid precursor. In this hypothetical pathway, the imidazole ring would first be acylated, and then cyclization would be induced. However, a more direct approach found in the literature for other acrylic acids involves the formation of an imidazol-5-one from an α,β-unsaturated carboxylic acid, which is then converted to an azo compound.

Following a general procedure, the synthesis could proceed as follows:

Oxazol-5-one Formation: The starting acrylic acid is reacted with an acyl chloride in the presence of a base to form an intermediate that cyclizes to an oxazol-5-one.

Imidazol-5-one Synthesis: The oxazol-5-one is then reacted with a primary amine or a substituted hydrazine to yield the corresponding imidazol-5-one.

Diazotization and Azo Coupling: An aromatic amine is diazotized using sodium nitrite (B80452) and hydrochloric acid at low temperatures. The resulting diazonium salt is then coupled with the imidazol-5-one to introduce the azo group (-N=N-), yielding the final imidazol-5-one azo compound. researchgate.netunb.canih.govresearchgate.net

These azo dyes containing an imidazole moiety are of interest due to their potential applications as biological stains, indicators, and therapeutic agents.

The imidazole scaffold is a common feature in many enzyme inhibitors due to its ability to coordinate with metal ions in active sites and participate in hydrogen bonding interactions. While direct synthetic routes starting from this compound to specific inhibitors are not extensively reported, its structure makes it a viable precursor for the synthesis of functionalized imidazole-based inhibitors.

For instance, derivatives of imidazole are known to be potent inhibitors of cytochrome P450 enzymes, such as CYP24A1, which is a target in cancer therapy. nih.govnih.gov The synthesis of these inhibitors often involves the construction of a core structure containing an imidazole ring linked to a larger aromatic system. The acrylic acid moiety of this compound could be modified through various reactions, such as reduction, amidation, or esterification, to provide a handle for attaching other molecular fragments required for inhibitory activity.

Table 2: Potential Modifications of this compound for Inhibitor Synthesis

| Reaction Type | Reagent | Functional Group Transformation | Potential Application |

| Amide Coupling | Substituted Aniline, Coupling Agent | Carboxylic acid to Amide | Building block for complex inhibitors |

| Reduction | H₂, Pd/C | Alkene to Alkane | Saturated side chain for conformational restriction |

| Esterification | Alcohol, Acid Catalyst | Carboxylic acid to Ester | Prodrug strategy or further functionalization |

| Curtius Rearrangement | Diphenylphosphoryl azide | Carboxylic acid to Amine | Introduction of a key pharmacophoric group |

By strategically modifying the acrylic acid portion of the molecule, it is possible to design and synthesize novel imidazole-based compounds with tailored inhibitory profiles against various enzymatic targets.

Innovative Synthetic Approaches and Novel Intermediates

The synthesis of this compound and its derivatives can be achieved through various methods, with the Knoevenagel condensation being a prominent and efficient approach. researchgate.netbanglajol.infolookchem.comresearchgate.net This reaction involves the base-catalyzed condensation of an aldehyde or ketone with an active methylene (B1212753) compound.

In the context of synthesizing this compound, the Knoevenagel condensation would typically involve the reaction of 1H-imidazole-2-carbaldehyde with an active methylene compound such as malonic acid or its monoester derivative. The use of a base, such as piperidine (B6355638) or pyridine, facilitates the reaction, leading to the formation of the α,β-unsaturated acid.

Reaction Scheme: Knoevenagel Condensation 1H-imidazole-2-carbaldehyde + CH₂(COOH)₂ --(Base)--> this compound + H₂O + CO₂

This method is advantageous due to the ready availability of the starting materials and the generally high yields of the desired product. Variations of this reaction, such as using different active methylene compounds like cyanoacetic acid or ethyl cyanoacetate, can lead to the synthesis of related derivatives with modified functional groups at the α-position. researchgate.net

Novel intermediates in the synthesis of this compound derivatives could arise from alternative synthetic strategies. For example, the reaction of 2-methylbenzimidazole (B154957) with chloral, followed by hydrolysis, has been reported to yield a benzimidazole (B57391) acrylic acid. researchgate.net A similar approach with 2-methylimidazole (B133640) could potentially offer an alternative route. Furthermore, the Wittig reaction of 1H-imidazole-2-carbaldehyde with a phosphorus ylide derived from an α-haloacetate would provide the corresponding ester of this compound.

The exploration of these and other innovative synthetic routes can lead to more efficient and versatile methods for the preparation of this compound and its derivatives, opening up new avenues for their application in various fields of chemistry and biology.

Advanced Spectroscopic and Structural Elucidation of Z 3 1h Imidazol 2 Yl Acrylic Acid

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the precise molecular structure of (Z)-3-(1H-Imidazol-2-yl)acrylic acid in solution. It provides detailed information about the carbon-hydrogen framework and the stereochemistry of the molecule.

Proton (¹H) NMR and Carbon-13 (¹³C) NMR Characterization

Proton (¹H) NMR Spectroscopy is used to identify the number and type of hydrogen atoms in the molecule. For this compound, the spectrum is expected to show distinct signals for the vinyl protons, the imidazole (B134444) ring protons, and the exchangeable protons of the carboxylic acid and the imidazole N-H group.

The two vinyl protons on the acrylic acid chain would appear as doublets due to coupling with each other. A key feature for confirming the Z-stereochemistry would be the vicinal coupling constant (J-value) between these two protons, which is typically smaller (in the range of 7-12 Hz) for cis (or Z) isomers compared to the larger values (12-18 Hz) seen in trans (or E) isomers. The protons of the imidazole ring are expected to appear as singlets or narrow doublets in the aromatic region of the spectrum. The carboxylic acid proton would typically appear as a broad singlet at a downfield chemical shift.

Carbon-13 (¹³C) NMR Spectroscopy provides information on the carbon skeleton of the molecule. A total of six distinct carbon signals are expected for the structure of this compound, corresponding to the carboxylic carbon, two olefinic carbons, and three carbons of the imidazole ring. The chemical shifts provide insight into the electronic environment of each carbon atom.

| Expected ¹H NMR Data | Expected ¹³C NMR Data |

| Assignment | Expected Chemical Shift (δ) ppm |

| -COOH | >10.0 |

| Imidazole N-H | Variable, Broad |

| Imidazole H4/H5 | 7.0 - 7.5 |

| Vinyl-H (α to COOH) | 5.5 - 6.5 |

| Vinyl-H (β to COOH) | 6.5 - 7.5 |

Note: Expected chemical shift values are approximate and can vary based on the solvent and other experimental conditions.

Two-Dimensional (2D) NMR Techniques (e.g., DEPT, HMQC)

To unambiguously assign all proton and carbon signals, two-dimensional (2D) NMR techniques are indispensable. ipb.pt

Distortionless Enhancement by Polarization Transfer (DEPT): This technique is used to differentiate between methyl (CH₃), methylene (B1212753) (CH₂), and methine (CH) carbons. For this molecule, DEPT-135 would show positive signals for the CH carbons (vinyl and imidazole) and no signals for the quaternary carbons (imidazole C2 and the carboxylic carbon).

Heteronuclear Multiple Quantum Coherence (HMQC) or Heteronuclear Single Quantum Coherence (HSQC): These experiments establish the correlation between protons and the carbon atoms they are directly attached to. iupac.org An HSQC spectrum would show cross-peaks connecting the signals of the vinyl protons to their corresponding vinyl carbons and the imidazole ring protons to their respective ring carbons, confirming their assignments. iupac.org

Vibrational Spectroscopy

Vibrational spectroscopy, including FT-IR and Raman, probes the vibrational modes of the molecule, providing a fingerprint based on its functional groups.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The FT-IR spectrum of this compound would be characterized by several key absorption bands. The carboxylic acid group would produce a very broad O-H stretching band from approximately 2500 to 3300 cm⁻¹ and a strong C=O (carbonyl) stretching band around 1700 cm⁻¹. researchgate.netspectroscopyonline.com The C=C double bond of the acrylic moiety would show a stretching vibration near 1630-1650 cm⁻¹. Vibrations associated with the imidazole ring, including C-N and C=N stretching, would appear in the 1400-1600 cm⁻¹ region. nist.gov

| Functional Group | Vibration Mode | Expected Wavenumber (cm⁻¹) |

| Carboxylic Acid | O-H stretch | 2500-3300 (Broad) |

| Carboxylic Acid | C=O stretch | 1680-1720 (Strong) |

| Alkene | C=C stretch | 1630-1650 |

| Imidazole Ring | N-H stretch | 3100-3300 |

| Imidazole Ring | C=N and C=C stretches | 1400-1600 |

| Alkene | =C-H bend (out-of-plane) | 650-800 |

Raman Spectroscopy Applications

Raman spectroscopy is a complementary technique to FT-IR. It is particularly sensitive to non-polar bonds and symmetric vibrations. icm.edu.pl For this compound, the C=C stretching vibration of the acrylic group and the symmetric breathing modes of the imidazole ring are expected to produce strong signals in the Raman spectrum. uwo.camdpi.com Raman spectroscopy is also highly effective for analyzing samples in aqueous solutions, as the Raman signal for water is typically weak, which is an advantage for studying biological molecules. icm.edu.pl

Mass Spectrometry for Molecular Confirmation and Fragmentation Analysis

Mass spectrometry (MS) is a key analytical technique for determining the molecular weight and elemental composition of a compound. For this compound, high-resolution mass spectrometry (HRMS) would be used to confirm its molecular formula, C₆H₆N₂O₂ (exact mass: 138.0429 u). ontosight.ai

Tandem mass spectrometry (MS/MS) provides structural information by analyzing the fragmentation patterns of the molecular ion. The fragmentation of this compound would likely proceed through characteristic pathways for carboxylic acids and imidazole-containing compounds. scispace.com

Expected fragmentation pathways include:

Loss of a water molecule ([M-H₂O]⁺) from the carboxylic acid group.

Loss of a carboxyl radical ([M-•COOH]⁺), a common fragmentation for carboxylic acids. miamioh.edu

Decarboxylation ([M-CO₂]⁺), involving the loss of carbon dioxide.

Fragmentation of the imidazole ring , leading to characteristic smaller ions.

Analysis of these fragment ions allows for the confirmation of the different structural components of the molecule.

Liquid Chromatography-Mass Spectrometry (LC-MS)

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful analytical technique used for the separation, identification, and quantification of chemical compounds. For this compound, LC-MS serves to confirm its molecular weight and purity. The compound, with a molecular formula of C6H6N2O2, has a calculated molecular weight of approximately 138.12 g/mol . ontosight.ai

In a typical LC-MS analysis, the compound is first separated from a mixture using high-performance liquid chromatography (HPLC). The eluent is then introduced into the mass spectrometer, where the molecules are ionized. Using a soft ionization technique like electrospray ionization (ESI) in positive ion mode, the molecule is expected to be detected primarily as the protonated species [M+H]+. This would result in a signal at a mass-to-charge ratio (m/z) of approximately 139.13. The technique is highly sensitive and is fundamental in verifying the identity of the synthesized compound. For instance, studies on similar acrylic acid derivatives have successfully used LC-MS to confirm their molecular mass. jabonline.in

Table 1: Expected LC-MS Data for this compound

| Parameter | Expected Value |

|---|---|

| Molecular Formula | C6H6N2O2 |

| Molecular Weight | 138.12 g/mol |

| Ionization Mode | ESI Positive |

| Primary Ion | [M+H]+ |

Tandem Mass Spectrometry (MS-MS)

Tandem Mass Spectrometry (MS-MS) is employed to further elucidate the structure of the compound by analyzing its fragmentation patterns. In an MS-MS experiment, the parent ion selected in the first mass spectrometer (e.g., the [M+H]+ ion at m/z 139.13) is subjected to collision-induced dissociation (CID). The resulting fragment ions are then analyzed in a second mass spectrometer.

The fragmentation of this compound is expected to occur at its most labile bonds. Common fragmentation pathways would include the loss of small neutral molecules from the acrylic acid moiety, such as water (H2O, loss of 18 Da) and carbon dioxide (CO2, loss of 44 Da), which is characteristic of carboxylic acids. Other fragmentations could involve the cleavage of the bond between the imidazole ring and the acrylic acid side chain, providing valuable structural information.

Table 2: Predicted MS-MS Fragmentation of this compound

| Parent Ion (m/z) | Neutral Loss | Fragment Ion (m/z) | Putative Structure of Fragment |

|---|---|---|---|

| 139.13 | H2O (18.01) | 121.12 | [M+H-H2O]+ |

| 139.13 | CO2 (43.99) | 95.14 | [M+H-CO2]+ |

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is another cornerstone technique for the analysis of volatile and thermally stable compounds. Due to the polar nature and relatively low volatility of carboxylic acids, direct analysis of this compound by GC-MS can be challenging. Therefore, a derivatization step is often required to convert the analyte into a more volatile and thermally stable form, such as by silylation to form a trimethylsilyl (B98337) (TMS) ester. mpg.de

Once derivatized, the sample is injected into the gas chromatograph, where it is vaporized and separated on a capillary column. The choice of column is critical; a polar column, such as one coated with polyethylene (B3416737) glycol (PEG), is often suitable for such analytes. scitepress.org The separated components then enter the mass spectrometer for detection and identification based on their mass spectra.

Table 3: Typical GC-MS Parameters for Analysis of Derivatized Acrylic Acids

| Parameter | Typical Condition |

|---|---|

| Column | HP-INNOWAX (or similar polar column) |

| Injection Port Temp. | 220 - 250 °C |

| Carrier Gas | Helium |

| Flow Rate | 1 - 2 mL/min |

| Ionization Mode | Electron Ionization (EI) |

Electronic Spectroscopy and Chromophoric Analysis

Ultraviolet-Visible (UV-Vis) Absorption Studies

Ultraviolet-Visible (UV-Vis) spectroscopy provides insight into the electronic transitions within a molecule and is used to characterize its chromophoric system. The this compound molecule contains two primary chromophores: the imidazole ring and the α,β-unsaturated acrylic acid moiety. The conjugation between the π-electron systems of the imidazole ring and the acrylic acid double bond creates an extended conjugated system.

This extended conjugation is expected to result in a π → π* electronic transition that absorbs light in the UV region. Compared to acrylic acid alone, which has a significant absorption that is red-shifted with increasing pH, the presence of the imidazole ring is predicted to cause a bathochromic (red) shift in the absorption maximum (λmax). nsf.gov The exact position of λmax would be sensitive to the solvent polarity and the pH of the solution, as protonation or deprotonation of the imidazole ring and the carboxylic acid group would alter the electronic structure of the molecule.

Table 4: Expected UV-Vis Absorption Characteristics

| Chromophore | Expected Transition | Predicted λmax Region |

|---|---|---|

| Imidazole Ring | π → π* | ~210 nm |

| α,β-Unsaturated Acid | π → π* | ~200-220 nm |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive analytical method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides unambiguous information on bond lengths, bond angles, torsion angles, and intermolecular interactions, such as hydrogen bonding.

While crystallographic data for this compound itself is not publicly available, analysis of a very similar compound, (Z)-Ethyl 2-cyano-3-(1H-imidazol-2-yl)acrylate, provides a model for the expected structural features. nih.gov The crystal structure of this related molecule reveals key details about the planarity of the imidazole and acrylate (B77674) moieties and the nature of the intermolecular forces, such as N—H···N and C—H···O hydrogen bonds, that stabilize the crystal packing. nih.gov Such interactions would also be expected to play a crucial role in the crystal lattice of this compound.

Table 5: Illustrative Crystal Data for a Related Compound, (Z)-Ethyl 2-cyano-3-(1H-imidazol-2-yl)acrylate

| Parameter | Reported Value nih.gov |

|---|---|

| Crystal System | Orthorhombic |

| Space Group | P bca |

| a (Å) | 10.0768 (7) |

| b (Å) | 12.0387 (8) |

| c (Å) | 7.7047 (6) |

Correlative Spectroscopic Techniques for Comprehensive Characterization

A comprehensive understanding of a molecule's chemical and physical properties is best achieved through a correlative approach, integrating data from multiple spectroscopic techniques. arxiv.org While each method provides specific insights, their combination yields a more complete and robust characterization.

For this compound, X-ray crystallography can define its solid-state structure, but this does not describe its behavior in solution or its electronic properties. LC-MS and MS-MS confirm the molecular weight and structural connectivity, while UV-Vis spectroscopy probes the electronic structure of the conjugated system.

To supplement this data, other techniques like Fourier-Transform Infrared (FTIR) spectroscopy would be used to identify characteristic vibrations of functional groups (C=O, C=C, N-H), and Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) would reveal the chemical environment of each atom, confirming the connectivity and stereochemistry (Z-isomer). The synergy of these techniques provides a powerful workflow for the unambiguous structural elucidation and characterization of this compound.

Computational and Theoretical Investigations of Z 3 1h Imidazol 2 Yl Acrylic Acid

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties

While DFT is primarily a ground-state theory, its extension, Time-Dependent Density Functional Theory (TD-DFT), is a powerful method for studying the properties of molecules in their electronically excited states. researchgate.net TD-DFT is widely used to calculate the vertical excitation energies, oscillator strengths, and absorption wavelengths (λmax) that characterize a molecule's UV-Visible absorption spectrum. researchgate.net

For (Z)-3-(1H-Imidazol-2-yl)acrylic acid, TD-DFT calculations can predict the electronic transitions responsible for its light absorption. These transitions typically involve the promotion of an electron from a bonding or non-bonding orbital (like π or n) to an antibonding orbital (π). The calculated spectrum can be compared with experimental data to validate the theoretical model and assign the observed absorption bands to specific electronic transitions, such as π → π transitions within the conjugated system.

| Excitation Energy (eV) | Wavelength (nm) | Oscillator Strength (f) | Major Contribution |

|---|---|---|---|

| ~4.50 | ~275 | > 0.5 | HOMO → LUMO (π → π) |

| ~5.20 | ~238 | > 0.2 | HOMO-1 → LUMO (π → π) |

| ~5.80 | ~214 | > 0.1 | HOMO → LUMO+1 (π → π*) |

Note: The data in this table are representative examples of what TD-DFT calculations would yield for a molecule of this type and are not specific results for this compound.

Based on a thorough review of available scientific literature, it is not possible to generate an article that meets the specific requirements of the provided outline for "this compound."

The public research domain lacks specific computational and theoretical investigations into this particular compound for the detailed subsections requested:

In Silico Approaches to Molecular Interactions and Binding:No in silico docking or binding studies for this compound could be located.

Generating content without specific, verifiable sources would lead to inaccuracies and would not adhere to the instructions to provide a scientifically accurate article based solely on the requested topics for this precise molecule. Therefore, the article cannot be constructed as outlined.

Biological Activity and Mechanistic Research of Z 3 1h Imidazol 2 Yl Acrylic Acid and Its Derivatives

Antimicrobial Research

The imidazole (B134444) ring is a core component of many antimicrobial agents. researchgate.net Derivatives of imidazole are known to exhibit a broad spectrum of activity against various microorganisms by interfering with essential cellular processes. nih.gov

Antibacterial Efficacy and Underlying Mechanisms

Imidazole derivatives have demonstrated efficacy against both Gram-positive and Gram-negative bacteria. nih.gov The proposed mechanisms for their antibacterial action often involve the disruption of the bacterial cell wall synthesis or interference with DNA replication and other vital enzymatic processes. nih.gov The five-membered heterocyclic structure of imidazole is considered to be a key contributor to its antibacterial properties. nih.gov

Antifungal and Antiviral Properties

The antifungal activity of imidazole derivatives is well-established, with many clinically used antifungal drugs belonging to this class. mdpi.com The primary mechanism of action for many antifungal imidazoles is the inhibition of the enzyme lanosterol (B1674476) 14α-demethylase, which is crucial for the biosynthesis of ergosterol (B1671047), an essential component of the fungal cell membrane. Disruption of ergosterol synthesis compromises the integrity of the fungal cell membrane, leading to cell death. nih.gov

Some studies have explored the antifungal activity of compounds structurally related to (Z)-3-(1H-Imidazol-2-yl)acrylic acid. For instance, certain 3-aryl-5H-pyrrolo[1,2-a]imidazole derivatives have been shown to possess antifungal properties. mdpi.com Terpolymers containing acrylic acid have also demonstrated promising antifungal activity. nih.gov

In the context of antiviral research, various imidazole derivatives have been investigated for their potential to inhibit viral replication. researchgate.net The mechanisms can vary, but they often involve targeting viral enzymes or interfering with the viral life cycle.

Anticancer Research

The imidazole scaffold is a prevalent feature in many anticancer agents, attributed to its ability to interact with various biological targets involved in cancer progression. nih.gov

Exploration of Cell Cycle Modulation and Apoptosis Induction

Several studies have highlighted the ability of imidazole derivatives to induce apoptosis (programmed cell death) and modulate the cell cycle in cancer cells. researchgate.netbohrium.com For example, certain novel imidazole-based compounds have been shown to cause cell cycle arrest at the G1 phase and induce apoptosis in various cancer cell lines. nih.gov The induction of apoptosis is a key mechanism for the anticancer activity of these compounds. researchgate.net Research has demonstrated that some benzimidazole (B57391) derivatives can effectively suppress cell cycle progression and trigger apoptosis in cancer cells. mdpi.comekb.eg

The general findings for imidazole derivatives suggest that this compound and its analogs could potentially exert anticancer effects through similar mechanisms of inducing apoptosis and interfering with the cell cycle.

Enzyme Inhibition Studies (e.g., KDM6 Inhibitors)

Histone lysine (B10760008) demethylases (KDMs) are epigenetic regulators that have been implicated in various cancers, making them attractive targets for anticancer drug development. research-nexus.netresearchgate.net The KDM6 subfamily, in particular, has been a focus of such research. research-nexus.netresearchgate.net

Recent studies have focused on designing and synthesizing imidazole-based inhibitors of KDM6. research-nexus.netresearchgate.net In one such study, a novel functionalized imidazole-based compound, referred to as compound 6, demonstrated the ability to inhibit KDM6-expressing cancer cell lines by more than 50%. research-nexus.net Molecular docking studies suggested that this compound interacts with the active site of the enzyme. research-nexus.netresearchgate.net These findings highlight the potential of the imidazole scaffold in developing potent and selective KDM6 inhibitors. research-nexus.netresearchgate.net

Anti-tumorigenic Potentials

The anti-tumorigenic potential of imidazole derivatives has been explored in various cancer models. The cis-isomer of urocanic acid, cis-UCA, has been associated with cancer-promoting immunosuppressive effects, which could influence tumor development. researchgate.net In contrast, other imidazole derivatives have shown promising anti-tumor activity. For instance, 2-phenylimidazo[1,2-a]pyridine (B181562) (PIP) has been shown to inhibit the growth of various cancer cell lines by inducing apoptosis. nih.gov

The diverse biological activities of imidazole derivatives in the context of cancer suggest that this compound and its derivatives warrant further investigation for their potential anti-tumorigenic properties.

Anti-inflammatory Research

The immunomodulatory properties of cis-Urocanic acid have been a subject of extensive investigation, revealing its capacity to influence inflammatory responses through various mechanisms.

Research has demonstrated that this compound and its derivatives can exert anti-inflammatory effects by altering the production and expression of key signaling molecules in inflammatory cascades. Studies using both in vivo and ex vivo models of inflammatory bowel disease (IBD) have shown that UCA derivatives can significantly reduce the levels of pro-inflammatory cytokines. nih.govnih.gov

In inflamed colonic tissue biopsies, incubation with UCA derivatives led to a marked decrease in the production of Interleukin-6 (IL-6) and Interleukin-8 (IL-8). nih.govnih.gov Concurrently, these compounds prompted an increase in the levels of the anti-inflammatory cytokine Interleukin-10 (IL-10), indicating a multifactorial modulation of the inflammatory environment. nih.govnih.gov Further investigations have highlighted that cis-UCA can alleviate the activation of the inflammasome, a key component of the innate immune system, thereby diminishing the levels of mature IL-1β and IL-18. researchgate.net

Nanoparticle formulations incorporating urocanic acid have also been shown to suppress the mRNA expression of several pro-inflammatory molecules, including inducible nitric oxide synthase (iNOS), cyclooxygenase-2 (COX-2), and tumor necrosis factor-alpha (TNF-α) in macrophage cell lines. mdpi.com This suggests that the compound can interfere with inflammatory pathways at the transcriptional level. The anti-inflammatory effects of imidazole-containing compounds are often linked to the downregulation of crucial cytokines like TNF-α and IL-6. atjls.com

| Inflammatory Mediator | Effect Observed | Model/System | Reference |

|---|---|---|---|

| Interleukin-6 (IL-6) | Decreased Production | Inflamed Colonic Tissue (ex vivo) | nih.govnih.gov |

| Interleukin-8 (IL-8) | Decreased Production | Inflamed Colonic Tissue (ex vivo) | nih.govnih.gov |

| Interleukin-10 (IL-10) | Increased Production | Inflamed Colonic Tissue (ex vivo) | nih.govnih.gov |

| Interleukin-1β (IL-1β) | Decreased Levels | UVB-irradiated Corneal Epithelial Cells | researchgate.net |

| Tumor Necrosis Factor-α (TNF-α) | Decreased mRNA Expression | LPS-stimulated Macrophages | mdpi.com |

| Cyclooxygenase-2 (COX-2) | Decreased mRNA Expression | LPS-stimulated Macrophages | mdpi.com |

| Inducible Nitric Oxide Synthase (iNOS) | Decreased mRNA Expression | LPS-stimulated Macrophages | mdpi.com |

Antioxidant Research

The antioxidant potential of this compound is another area of significant scientific interest, with studies focusing on its ability to counteract oxidative stress through various mechanisms.

This compound and its trans-isomer are recognized as potent scavengers of hydroxyl radicals (•OH), one of the most reactive oxygen species (ROS). nih.govresearchgate.net Quantum theoretical studies have been employed to investigate the specific mechanisms of these radical scavenging reactions. nih.govresearchgate.net The binding of the first hydroxyl radical to the UCA molecule involves a positive energy barrier, but subsequent reactions with additional radicals are exergonic, suggesting that UCA can effectively neutralize multiple radicals. nih.govresearchgate.net

Comparative studies have shown that urocanic acid isomers are more powerful hydroxyl radical scavengers than other related imidazole derivatives, such as histidine, although they are less potent than uric acid. nih.gov Given its relatively high concentration in the epidermis, urocanic acid is considered a major natural scavenger of hydroxyl radicals in the skin. nih.gov Formulations combining resveratrol (B1683913) with urocanic acid in nanoparticles have also demonstrated the ability to reduce the generation of ROS in stimulated macrophages. mdpi.com However, the antioxidant activity can be context-dependent; some studies have noted that under specific conditions, such as in human keratinocytes, cis-UCA can paradoxically lead to the generation of ROS. researchgate.net

The role of this compound in lipid peroxidation—the oxidative degradation of lipids—is complex. Under conditions of UV radiation, urocanic acid can initiate photo-oxidative reactions involving lipids. researchgate.net Research on its effects in lipid bilayers indicates that the mechanism can depend on the medium, with evidence for both free radical (Type I) and singlet oxygen (Type II) pathways. researchgate.net Specifically, in lipid bilayer structures, photo-oxidation appears to proceed via a singlet oxygen mechanism. researchgate.net

Conversely, some studies have reported that cis-UCA treatment can lead to lipid oxidation in certain cell types like keratinocytes. researchgate.net This suggests that its role is not solely protective and can be influenced by the biological environment and the presence of other factors like UV radiation. While metal chelation is a known mechanism for reducing oxidative stress by sequestering metal ions that catalyze the formation of free radicals, direct evidence of this compound acting as a significant metal chelator is not prominent in the current scientific literature. nih.govplos.org

Enzyme-Specific Interactions and Substrate Potential

The structural similarity of this compound to endogenous metabolites suggests potential interactions with metabolic enzymes.

Enoyl-CoA hydratase and Acyl-CoA dehydrogenase are critical mitochondrial enzymes that catalyze successive steps in the β-oxidation of fatty acids. wikipedia.orgmdpi.com Acyl-CoA dehydrogenases catalyze the initial step, introducing a double bond into an acyl-CoA thioester, while enoyl-CoA hydratase catalyzes the subsequent hydration of this double bond. researchgate.netresearchgate.net

The β-oxidation pathway is known to process a variety of fatty acid substrates, and some enzymes in the pathway exhibit a degree of substrate promiscuity. nih.gov Research has shown that prodrugs with an alkenoic-acid base can be biotransformed by the fatty acid β-oxidation pathway. nih.gov Given that this compound is an acrylic acid derivative, it is structurally plausible that it or its CoA thioester could interact with these enzymes, either as a substrate, an inhibitor, or a modulator. However, direct experimental studies specifically investigating the interaction between this compound and Enoyl-CoA Hydratase or Acyl-CoA Dehydrogenase are not extensively documented in the reviewed literature. This remains a potential area for future mechanistic research.

Ligand-Receptor Binding Studies

The interaction between a ligand and its biological target is fundamental to its mechanism of action. For derivatives of this compound, ligand-receptor binding studies have been crucial in elucidating their therapeutic potential. Research has focused on how the imidazole core and its associated acrylic acid or derivative structures interact with specific enzymes and receptors.

A significant area of investigation involves derivatives of N-(3-(1H-imidazol-2-yl)phenyl)-3-phenylpropionamide as covalent inhibitors of the p97/VCP ATPase, an enzyme associated with protein quality control. nih.govresearchgate.net Through activity-based protein profiling, studies have confirmed that these compounds covalently bind to the C522 residue of p97. nih.gov This targeted interaction allows for potent and sustained inhibition of the enzyme's ATPase activity. Molecular docking studies further support these findings, illustrating the binding mode within the enzyme's active site. researchgate.net

In the context of anticonvulsant activity, structure-activity relationship (SAR) studies of (arylalkyl)imidazole anticonvulsants suggest that the alkylimidazole portion of the molecule acts as the primary pharmacophore responsible for biological activity. nih.gov The lipophilic aryl group is believed to facilitate penetration of the blood-brain barrier. nih.gov While the precise receptor binding is complex, it is hypothesized that these compounds may act by inhibiting voltage-gated sodium channels (VGSCs) or by enhancing γ-aminobutyric acid (GABA)-mediated responses, similar to other established antiepileptic drugs. nih.govbohrium.com

Furthermore, other acrylic acid derivatives have been evaluated for their binding affinity to various receptor subtypes. For instance, a series of acrylic acids were studied for their competitive binding to four prostaglandin (B15479496) E (EP) receptor subtypes (EP1-4), leading to the identification of leads for selective EP3 receptor antagonists. nih.gov While not direct derivatives of this compound, these studies highlight the potential of the acrylic acid scaffold in targeted receptor binding.

Other Investigated Biological Activities

The versatile scaffold of imidazole acrylic acid has prompted research into a wide array of biological activities beyond a single therapeutic area. Investigations have explored its potential in metabolic diseases, neurological disorders, infectious diseases, and hemostasis.

Derivatives containing the imidazole moiety have demonstrated a broad spectrum of pharmacological effects. Research has established their potential as multifaceted therapeutic agents. nih.govajchem-a.comnih.gov

Antidiabetic Research: Several studies have highlighted the antihyperglycemic potential of imidazole derivatives. In a study using alloxan-induced diabetic rats, a newly synthesized imidazole chloro derivative significantly decreased blood glucose levels from 449 mg/dl to 164 mg/dl over 14 days. ijpcbs.comijpcbs.com This compound also demonstrated a positive effect on the lipid profile, reducing total cholesterol, LDL, triglycerides, and VLDL while increasing HDL. ijpcbs.com Another study on novel imidazoline (B1206853) derivatives identified compounds with potent effects on glucose tolerance in both normal and streptozotocin-induced diabetic rats, without causing hypoglycemia. nih.gov

Anticonvulsant Research: The anticonvulsant properties of imidazole derivatives are well-documented. researchgate.net In preclinical models, these compounds have shown high selectivity and potent activity against maximal electroshock (MES)-induced seizures, with less activity against pentylenetetrazole (PTZ)-induced clonic seizures. nih.gov For example, the compound 1-(9H-fluoren-2-yl)-2-(1H-imidazol-1-yl)ethanone was found to be twice as potent as the known anticonvulsant nafimidone (B1677899) in a mouse MES model. nih.gov Other synthesized imidazolidindione and tetra-substituted imidazole derivatives showed excellent activity in the PTZ model, with some compounds exhibiting higher activity than the reference drug valproate sodium. researchgate.net

Antimalarial Research: The emergence of drug-resistant malaria has spurred the search for novel therapeutic agents. nih.gov Hybrid compounds incorporating imidazole and oxadiazole moieties have shown promising antimalarial activity, with IC50 values ranging from 0.037 to 0.100 µM against Plasmodium falciparum. nih.gov In another study, pyrazole (B372694) acrylic acid based oxadiazole and amide derivatives were synthesized and evaluated, with one compound emerging as a potent antimalarial agent that targets the falcipain-2 enzyme. nih.gov

Analgesic Research: Imidazole derivatives have been investigated for their pain-relieving properties. nih.gov In a writhing test, several new methyl-imidazolyl-1,3,4-oxadiazole and 1,2,4-triazole (B32235) compounds showed significant antinociceptive effects compared to a control group. nih.gov The analgesic activities of these compounds were found to be comparable to the standard drug indomethacin. nih.gov

Antitubercular Research: The imidazole ring is a key component of delamanid, a drug used for treating multidrug-resistant tuberculosis, which has fueled interest in imidazole-containing derivatives as anti-tubercular agents. researchgate.netnih.gov Numerous series of imidazole-based compounds have been synthesized and screened against Mycobacterium tuberculosis. nih.govresearchgate.net In one study, a specific derivative exhibited very good in vitro antitubercular activity, identifying it as a potential lead for further optimization. nih.gov

Table 1: Summary of Investigated Biological Activities of Imidazole Derivatives

| Biological Activity | Compound Class/Derivative | Key Findings | References |

|---|---|---|---|

| Antidiabetic | Imidazole chloro derivative | Significantly reduced blood glucose and improved lipid profile in diabetic rats. | ijpcbs.comijpcbs.com |

| Anticonvulsant | (Arylalkyl)imidazoles | Potent activity in the maximal electroshock (MES) seizure model. | nih.gov |

| Antimalarial | Imidazole-oxadiazole hybrids | Promising activity against Plasmodium falciparum with IC50 values as low as 0.037 µM. | nih.gov |

| Analgesic | Methyl-imidazolyl-1,3,4-oxadiazoles | Significant antinociceptive effects comparable to indomethacin. | nih.gov |

| Antitubercular | Imidazole-based carboxamides | Good in vitro activity against Mycobacterium tuberculosis. | nih.gov |

Research into imidazole derivatives has extended to the field of thrombosis. Specifically, substituted imidazole acetic acids have been identified as potent inhibitors of activated thrombin-activatable fibrinolysis inhibitor (TAFIa). nih.gov TAFIa is an enzyme that plays a critical role in regulating fibrinolysis, the process of breaking down blood clots. By inhibiting TAFIa, these compounds can enhance fibrinolysis, which is a desirable therapeutic effect for treating thrombotic diseases. nih.gov

One lead compound, an appropriately substituted imidazole acetic acid, was found to be a potent inhibitor of activated TAFI and demonstrated selectivity over related carboxypeptidases, with the exception of CPB. nih.gov In vitro studies confirmed that this compound accelerated the lysis of blood clots. Furthermore, its efficacy was demonstrated in a primate model of thrombosis, establishing its potential for development as a novel antithrombotic agent. nih.gov

Structure-Activity Relationship (SAR) Studies for Biological Efficacy

Structure-activity relationship (SAR) studies are essential for optimizing the potency and selectivity of lead compounds. For derivatives of this compound, SAR studies have provided valuable insights into the chemical features required for their diverse biological activities. nih.gov

For Anticonvulsant Activity: In the (arylalkyl)imidazole class of anticonvulsants, the alkylimidazole portion is considered the key pharmacophore. nih.gov The nature of the aryl group is less critical for activity but influences the molecule's lipophilicity, which is important for crossing the blood-brain barrier. nih.gov Studies on imidazoline derivatives showed that replacing the imidazoline ring with other isosteric heterocycles led to a complete loss of antihyperglycemic activity, highlighting the ring's importance. nih.gov

For Analgesic and Anti-inflammatory Activity: In a series of imidazolyl triazolo hydroxamic acid derivatives, it was found that compounds with electron-releasing groups showed considerably enhanced anti-inflammatory and analgesic effects. researchgate.net Conversely, the presence of ethyl-benzyl and furan (B31954) groups in the linker portion of the structure minimized both activities. researchgate.net For methyl-imidazolyl-1,3,4-oxadiazole and 1,2,4-triazole derivatives, the substitution pattern on the triazole ring significantly influenced analgesic potency. The presence of both electron-withdrawing and electron-donating groups on a para-substituted phenyl moiety attached to the triazole ring was shown to enhance analgesic activity. nih.gov

For Antitubercular Activity: Extensive SAR studies on imidazole-containing compounds have been conducted to develop new antitubercular agents. nih.gov These studies help in the rational design of more effective derivatives by identifying the structural modifications that lead to improved activity against Mycobacterium tuberculosis. nih.govdaneshyari.com

For p97 ATPase Inhibition: A thorough SAR study of N-(3-(1H-imidazol-2-yl)phenyl)-3-phenylpropionamide derivatives led to the discovery of highly potent covalent inhibitors of p97. nih.gov The optimization process involved modifying different parts of the scaffold, leading to compounds with significantly enhanced inhibitory activity. nih.gov

Table 2: Summary of Structure-Activity Relationship (SAR) Findings

| Compound Class | Activity | Key SAR Findings | References |

|---|---|---|---|

| (Arylalkyl)imidazoles | Anticonvulsant | The alkylimidazole moiety is the primary pharmacophore. | nih.gov |

| Imidazoline Derivatives | Antihyperglycemic | Replacement of the imidazoline ring with isosteres results in a loss of activity. | nih.gov |

| Imidazolyl Triazolo Hydroxamates | Analgesic/Anti-inflammatory | Electron-releasing groups enhance activity. | researchgate.net |

| Methyl-imidazolyl-triazoles | Analgesic | Substituents on the phenyl ring attached to the triazole moiety modulate activity. | nih.gov |

| N-(imidazol-2-yl)phenyl derivatives | p97 ATPase Inhibition | Modifications to the phenylpropionamide scaffold led to more potent covalent inhibitors. | nih.gov |

Synergistic Effects in Combination Research

Combination therapy, where two or more drugs are used together, can offer significant advantages, including increased efficacy, reduced toxicity, and the ability to overcome drug resistance. nih.gov The potential for imidazole derivatives to act synergistically with other therapeutic agents is an emerging area of research.

A study investigating combinations of imidazolium (B1220033) chloride-based ionic liquids with existing antimicrobial compounds demonstrated synergistic effects against various microorganisms, including P. aeruginosa, E. coli, S. aureus, and S. cerevisiae. nih.gov The study found that certain ionic liquids could enhance the efficacy of small-molecule antibiotics. This suggests that the ionic liquids may act by permeabilizing the microbial membrane, thereby facilitating the entry and action of the conventional antibiotic. nih.gov Notably, these synergistic combinations showed increased antimicrobial effects on microbial cultures while maintaining low cytotoxicity in a mammalian cell culture model, highlighting a potential improvement in therapeutic selectivity. nih.gov

While direct studies on this compound in combination therapies are limited, the principle of synergy is well-established. For example, the combination of certain chito-oligosaccharides with commercial antifungals has been shown to produce strong synergistic effects against medically relevant yeasts. plos.org Such research provides a framework for future investigations into how imidazole acrylic acid and its derivatives might be combined with other drugs to enhance therapeutic outcomes, particularly in areas like infectious disease and oncology.

Emerging Research Applications and Future Directions for Z 3 1h Imidazol 2 Yl Acrylic Acid

Development as Precursors for Advanced Materials

The structure of (Z)-3-(1H-Imidazol-2-yl)acrylic acid makes it an attractive monomer for the synthesis of functional polymers. While direct polymerization of this specific compound is an emerging area, related imidazole (B134444) and acrylate (B77674) monomers have been successfully used to create advanced materials. For instance, acrylic acid is a foundational chemical used to produce polymers and copolymers for a wide range of products. mdpi.com Similarly, vinyl imidazole has been copolymerized with acrylic acid to form hydrogel-supported palladium catalysts, demonstrating the utility of combining these two functional groups in a polymer matrix. mdpi.com

The potential lies in using this compound to create "smart" polymers. The imidazole group can impart pH-responsiveness, while the acrylic acid backbone provides a stable, flexible polymer chain. acs.org Research into the copolymerization of imidazole-based monomers with commercial monomers like methyl methacrylate (B99206) has shown that the resulting copolymers exhibit higher thermal stability than traditional polymers like PMMA. researchgate.net This suggests that polymers derived from this compound could be developed for applications requiring environmentally responsive and robust materials.

Table 1: Examples of Imidazole and Acrylic Acid-Based Polymers and Their Applications

| Monomer(s) | Polymer Type | Application | Relevant Finding |

|---|---|---|---|

| 1-Vinylimidazole, n-Butyl Acrylate | Core-shell copolymer | pH and anion-responsive opal films for sensing | Imidazole moiety provides stimulus-responsive behavior. acs.orgacs.org |

| Vinyl Imidazole, Acrylic Acid | Hydrogel | Support for palladium catalysts in aqueous media | Copolymer network is effective for creating stable, reusable catalysts. mdpi.com |

| 2-Allyloxymethyl-1-methylimidazole, Methyl Methacrylate | Copolymer | Thermally stable materials | Imidazole-containing copolymers show higher thermal stability than neat PMMA. researchgate.net |

Role in Biochemical Research Tools

The imidazole moiety is a key component in many biological systems and its inherent pH-sensitivity makes it a valuable functional group for the development of biochemical probes and sensors. acs.org Materials incorporating imidazole have been explored for various life science and electrochemical applications. acs.org For example, smart hydrogels and polymer films containing poly(1-vinylimidazole) have been designed to respond to changes in pH and the presence of specific anions, allowing for visual or electrochemical detection. acs.orgmdpi.com

Given this precedent, this compound serves as a promising building block for such tools. It could be incorporated into larger molecular structures or polymer networks to create sensors for monitoring intracellular pH or detecting the presence of metal ions. The copolymerization of imidazole-containing monomers has been shown to be a viable strategy for creating ion-selective biosensors for targeting DNA and proteins. mdpi.com The dual functionality of the molecule allows it to be anchored within a system via the acrylic acid group while the imidazole ring acts as the responsive sensing element.

Potential in Agrochemical and Diagnostic Fields

The imidazole scaffold is a well-established pharmacophore in the development of antifungal agents. mdpi.com Marketed antifungal drugs like ketoconazole, miconazole, and clotrimazole (B1669251) are all based on an imidazole core, highlighting the potent bioactivity of this heterocycle. nih.gov This extensive history suggests a strong potential for developing new imidazole derivatives, including this compound, as active ingredients in agrochemical fungicides to protect crops from various plant pathogenic fungi. nih.govgoogle.com Research has shown that even simple imidazole derivatives can inhibit the growth and morphological development of fungi like Candida albicans. microbiologyresearch.org

In the diagnostic field, the compound's potential is linked to its utility in sensor development. Imidazole azo compounds, for instance, are employed in the colorimetric determination of metallic elements due to their high chemical activity and ability to form complexes. ajchem-a.com The ability of the imidazole ring to interact with metal ions, combined with the polymer-forming capability of the acrylic acid group, could be harnessed to create specific and sensitive diagnostic tools for environmental or clinical analysis.

Investigation as Prodrugs and Bio-conjugates

The chemical structure of this compound is well-suited for applications in drug delivery, particularly as a component of prodrugs and bioconjugates. A study on the synthesis of mitochondria-targeted prodrugs of the antioxidant methimazole (B1676384) utilized a closely related structure, (E)-3-(1-methyl-1H-imidazol-2-ylthio)acrylic acid. nih.gov In that research, the synthesis produced a mixture of E and Z isomers, directly indicating the relevance of the (Z)-configuration in this context. nih.gov The acrylic acid moiety acts as a handle that can be cleaved by metabolic enzymes to release the active drug at a specific site, in this case, the mitochondria. nih.gov

The imidazole ring itself is a privileged scaffold in medicinal chemistry, found in numerous FDA-approved drugs for anti-cancer, anti-microbial, and anti-inflammatory applications. researchgate.netnih.gov The carboxylic acid group of this compound provides a convenient point for conjugation to other molecules, such as proteins, peptides, or targeting ligands, to create more complex and targeted therapeutic agents.

Applications in Energy Technologies (e.g., Dye-Sensitized Solar Cells)

In the field of renewable energy, this compound presents an intriguing structural motif for the design of organic sensitizers used in Dye-Sensitized Solar Cells (DSSCs). An effective organic dye in a DSSC typically has a Donor-π bridge-Acceptor (D-π-A) structure. asianpubs.org The acrylic acid group is widely recognized as one of the most effective acceptor moieties, as it also serves to anchor the dye molecule to the semiconductor (typically TiO₂) surface, facilitating electron injection. mdpi.comresearchgate.net

The imidazole ring is particularly versatile in this architecture. A comprehensive review has shown that imidazole motifs can function as donors, π-linkers, or even as part of the acceptor group in DSSC dyes. nih.gov Introducing imidazole chromophores can improve the light-harvesting properties and reduce undesirable charge recombination reactions. nih.gov Therefore, this compound could serve as a key building block where the imidazole ring acts as a π-bridge and the acrylic acid functions as the crucial anchoring group, paving the way for the development of novel, efficient, metal-free organic dyes.

Table 2: Role of Imidazole and Acrylic Acid Moieties in DSSC Dyes

| Structural Moiety | Function in DSSC Dye | Reference |

|---|---|---|

| Imidazole Ring | Can act as Donor (D), π-Linker, or Acceptor (A). Improves light harvesting and reduces charge recombination. | nih.gov |

Research into Corrosion Inhibition Applications

Imidazole and its derivatives are widely recognized as effective corrosion inhibitors, particularly for metals like steel and brass in acidic environments. kfupm.edu.sabohrium.com Their inhibitory action stems from the ability of the electron-rich imidazole ring to adsorb onto the metal surface. This adsorption can occur through electrostatic interactions (physisorption) or the formation of coordinate bonds between the nitrogen heteroatoms' lone pair electrons and the vacant d-orbitals of the metal (chemisorption). nih.gov This process forms a protective layer that isolates the metal from the corrosive medium. kfupm.edu.sa

A study on a related compound, (E)-3-(4-((1H-imidazol-1-yl)methyl)-phenyl) acrylic acid, demonstrated its ability to form self-assembled films on iron surfaces, providing protection against both atmospheric and solution-based corrosion. researchgate.net this compound possesses both the essential imidazole ring and a carboxylic acid group, which can also interact with the metal surface, potentially enhancing the stability and coverage of the protective film. This makes it a strong candidate for the development of new, environmentally friendly corrosion inhibitors.

Future Perspectives and Unexplored Research Avenues

The versatility of this compound opens up numerous avenues for future research. A key challenge and opportunity lies in developing stereoselective synthetic methods to produce the (Z)-isomer in high yield, which would be crucial for applications where specific stereochemistry is required, such as in pharmaceuticals. nih.gov

Further unexplored research directions include:

Polymer Science: Systematic investigation into the homo- and copolymerization of this compound to create novel hydrogels, ion-exchange resins, and smart materials with tailored properties for sensing, catalysis, or biomedical applications. mdpi.comresearchgate.net

Medicinal Chemistry: Leveraging the imidazole core to design and synthesize new derivatives with potential anti-cancer, anti-inflammatory, or neuroprotective activities, building on the vast body of research on imidazole-based therapeutics. researchgate.netnih.gov

Materials Engineering: Designing and testing new D-π-A dyes for DSSCs that incorporate this structure to optimize photovoltaic efficiency. asianpubs.orgnih.gov Similarly, formulating and evaluating its performance as a component in "green" corrosion inhibitor packages for industrial applications. researchgate.net

Q & A

Q. What are the standard synthetic routes for (Z)-3-(1H-Imidazol-2-yl)acrylic acid?

The compound is typically synthesized via hydrolysis of tert-butyl esters or through nucleophilic addition to propiolate esters. For example, tert-butyl (E)-3-(1-methyl-1H-imidazol-2-ylthio)acrylate can be hydrolyzed using trifluoroacetic acid and phenol to yield the corresponding acrylic acid derivative . Another approach involves reacting aryl thiols with propiolate esters under alkyl amine catalysis to control E/Z isomer ratios .

Q. Which spectroscopic techniques are critical for characterizing this compound?

Key methods include:

- NMR spectroscopy : To identify imidazole ring protons (δ 6.5–7.5 ppm) and acrylic acid protons (δ 5.5–6.5 ppm for Z-isomers) .

- IR spectroscopy : Carboxylic acid C=O stretches (~1700 cm⁻¹) and imidazole N-H stretches (~3100 cm⁻¹) .

- High-resolution mass spectrometry (HRMS) : For molecular weight confirmation (e.g., [M+H]+ calculated for C₆H₈N₂O₂: 141.0661) .

Q. How is purity assessed after synthesis?

Purity is validated via:

- HPLC : Using reverse-phase columns (C18) with UV detection at 254 nm.

- Melting point analysis : Comparing experimental values with literature data .

- Recrystallization : From dimethylformamide (DMF)/acetic acid mixtures to remove impurities .

Advanced Research Questions

Q. How can reaction conditions be optimized to favor the Z-isomer during synthesis?

E/Z isomer control is achieved using alkyl amine catalysts (e.g., DABCO), which stabilize transition states to favor Z-configuration. Solvent polarity and temperature (e.g., reflux in acetic acid) also influence stereoselectivity . For example, tert-butyl propiolate reactions with imidazole thiols yield ~70% Z-isomer under DABCO catalysis .

Q. What role does X-ray crystallography play in structural analysis of this compound?

X-ray diffraction resolves the Z-configuration and intermolecular interactions (e.g., hydrogen bonding between carboxylic acid and imidazole groups). Crystal structure data (e.g., space group, unit cell parameters) validate computational models and guide structure-activity relationship studies .

Q. What computational methods predict the reactivity of this compound?

Q. How does the Z-configuration influence biological activity compared to the E-isomer?

The Z-isomer’s spatial arrangement enhances steric complementarity with enzyme pockets. For instance, in Factor XIa inhibition, the Z-configuration improves hydrogen bonding with catalytic residues (e.g., Ser195), increasing inhibitory potency by ~3-fold compared to the E-isomer .

Q. What experimental strategies mitigate challenges in handling hygroscopic intermediates?

- Lyophilization : Freeze-drying intermediates under vacuum to prevent moisture absorption.

- Anhydrous solvents : Using dried DMF or THF during synthesis .

- Schlenk techniques : Maintaining inert atmospheres to avoid hydrolysis .

Data Contradictions and Methodological Considerations

- Isomer Control : reports amine catalysis for E/Z ratio optimization, while relies on hydrolysis without stereochemical guidance. Researchers should compare both approaches for yield and selectivity.

- Biological Targets : highlights Factor XIa inhibition, whereas links imidazole derivatives to PI3K/AKT pathways. Follow-up studies should clarify target specificity via competitive binding assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.